molecular formula C11H10N2O3 B1223417 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 890591-64-7

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1223417
CAS No.: 890591-64-7
M. Wt: 218.21 g/mol
InChI Key: IEQRHIQFNLEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group

Biochemical Analysis

Biochemical Properties

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and other metabolic pathways . The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative damage or disrupting metabolic processes . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, it can influence the activity of enzymes involved in the catabolism of amino acids and other metabolites . Additionally, it can affect metabolic flux by altering the levels of key metabolites, leading to changes in overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . Additionally, its localization within cells can influence its activity, as it may interact with different biomolecules in various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity . Additionally, its localization can affect its interactions with other biomolecules, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound. For instance, 3-methoxyphenylhydrazine can be reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Introduction of the Carboxylic Acid Group: The resulting pyrazole derivative can then be subjected to carboxylation reactions. This can be achieved by treating the pyrazole with carbon dioxide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the methoxy group in the para position.

    5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the methoxy group and the carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQRHIQFNLEJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362770
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-64-7, 1147417-27-3
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.